molecular formula C8H15NO2 B3081377 (R)-4,5-Dehydro Pregabalin CAS No. 1101167-84-3

(R)-4,5-Dehydro Pregabalin

Cat. No.: B3081377
CAS No.: 1101167-84-3
M. Wt: 157.21 g/mol
InChI Key: RILHQHHDJPATCS-ZETCQYMHSA-N
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Description

®-4,5-Dehydro Pregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. This compound is structurally similar to pregabalin but features a double bond between the fourth and fifth carbon atoms, which may impart unique pharmacological properties. Pregabalin itself is a gamma-aminobutyric acid (GABA) analogue that is used to treat conditions such as epilepsy, neuropathic pain, and generalized anxiety disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,5-Dehydro Pregabalin typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-isobutylglutaric anhydride.

    Formation of Intermediate: The precursor undergoes a series of reactions, including acylation and cyclization, to form an intermediate compound.

    Dehydrogenation: The intermediate is then subjected to dehydrogenation conditions to introduce the double bond between the fourth and fifth carbon atoms.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-4,5-Dehydro Pregabalin may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: ®-4,5-Dehydro Pregabalin can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-4,5-Dehydro Pregabalin has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and neuronal activity.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as epilepsy and neuropathic pain.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of ®-4,5-Dehydro Pregabalin is believed to be similar to that of pregabalin. It likely involves binding to the alpha-2-delta subunit of voltage-dependent calcium channels, which inhibits calcium influx and reduces the release of excitatory neurotransmitters. This action helps to stabilize neuronal activity and reduce pain and seizures.

Comparison with Similar Compounds

    Pregabalin: The parent compound, used widely as an anticonvulsant and analgesic.

    Gabapentin: Another GABA analogue with similar therapeutic uses.

    Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.

Uniqueness: ®-4,5-Dehydro Pregabalin is unique due to the presence of the double bond between the fourth and fifth carbon atoms, which may confer distinct pharmacological properties compared to its analogues. This structural difference could potentially lead to variations in its efficacy, potency, and side effect profile.

Properties

IUPAC Name

(3R)-3-(aminomethyl)-5-methylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILHQHHDJPATCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=O)O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H](CC(=O)O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101167-84-3
Record name 4,5-Dehydro pregabalin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101167843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DEHYDRO PREGABALIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG8RK3CIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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